N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to an isoxazole ring, which is further substituted with a furan moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of Furan Moiety: The furan ring is introduced through a condensation reaction with furan-2-carbaldehyde.
Quinoline Core Synthesis: The quinoline core is often synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Isoxazolines and reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles.
Furan Derivatives: Compounds such as furan-2-carboxamides.
Quinoline Derivatives: Compounds like quinoline-2-carboxamides.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of biological activities and synthetic versatility .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(15-8-7-12-4-1-2-5-14(12)20-15)19-11-13-10-17(24-21-13)16-6-3-9-23-16/h1-10H,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDHJCLZYFNIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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